N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide
Description
N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a sulfonamide group attached to the isoquinoline ring and a hydroxycycloheptyl group.
Properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-15-7-3-1-2-6-14(15)18-22(20,21)16-8-4-5-12-11-17-10-9-13(12)16/h4-5,8-11,14-15,18-19H,1-3,6-7H2/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPXIUOBWDKVSE-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the isoquinoline-5-sulfonamide core, followed by the introduction of the hydroxycycloheptyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycycloheptyl group may enhance binding affinity, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-hydroxycyclohexyl]isoquinoline-5-sulfonamide
- N-[(1R,2R)-2-hydroxycyclopentyl]isoquinoline-5-sulfonamide
Uniqueness
N-[(1R,2R)-2-hydroxycycloheptyl]isoquinoline-5-sulfonamide is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group also provides additional sites for chemical modification, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
